9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]- 9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-
Brand Name: Vulcanchem
CAS No.: 506443-27-2
VCID: VC17611271
InChI: InChI=1S/C28H20O2S2/c29-27-22-14-8-16-24(32-18-20-11-5-2-6-12-20)26(22)28(30)21-13-7-15-23(25(21)27)31-17-19-9-3-1-4-10-19/h1-16H,17-18H2
SMILES:
Molecular Formula: C28H20O2S2
Molecular Weight: 452.6 g/mol

9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-

CAS No.: 506443-27-2

Cat. No.: VC17611271

Molecular Formula: C28H20O2S2

Molecular Weight: 452.6 g/mol

* For research use only. Not for human or veterinary use.

9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]- - 506443-27-2

Specification

CAS No. 506443-27-2
Molecular Formula C28H20O2S2
Molecular Weight 452.6 g/mol
IUPAC Name 1,5-bis(benzylsulfanyl)anthracene-9,10-dione
Standard InChI InChI=1S/C28H20O2S2/c29-27-22-14-8-16-24(32-18-20-11-5-2-6-12-20)26(22)28(30)21-13-7-15-23(25(21)27)31-17-19-9-3-1-4-10-19/h1-16H,17-18H2
Standard InChI Key COPUZQNXIHMMEQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCC5=CC=CC=C5

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The anthracene-9,10-dione framework consists of three fused benzene rings with ketone groups at positions 9 and 10. The 1- and 5-positions are substituted with benzylthio (-S-CH₂-C₆H₅) groups, introducing steric bulk and electron-rich sulfur atoms. This modification alters the compound’s electronic profile compared to unsubstituted anthraquinones.

Physicochemical Data

PropertyValue
Molecular FormulaC₂₈H₂₀O₂S₂
Molecular Weight452.6 g/mol
IUPAC Name1,5-bis(benzylsulfanyl)anthracene-9,10-dione
Topological Polar Surface Area86.7 Ų (estimated)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

The absence of hydrogen bond donors and moderate polarity suggest limited aqueous solubility, typical of anthraquinone derivatives.

Synthetic Pathways

Nucleophilic Substitution Strategies

The synthesis of 1,5-bis[(phenylmethyl)thio]anthracene-9,10-dione typically involves reacting a dichloroanthracene-9,10-dione precursor with thiolate nucleophiles. For example:

  • Precursor Preparation: 1,4-Dimethoxy-5,8-dichloroanthracene-9,10-dione is treated with benzylthiols under basic conditions.

  • Thiolate Displacement: The chlorine atoms at positions 1 and 5 undergo nucleophilic substitution with benzylthiolate ions (C₆H₅CH₂S⁻) .

This method parallels the synthesis of related 5,8-dichloroanthracene-9,10-dione derivatives described in Furlong’s work, where thiophenol and potassium thiocyanate were used to introduce sulfur functionalities .

Optimization Challenges

  • Steric Hindrance: Bulky benzyl groups may slow reaction kinetics, requiring elevated temperatures or prolonged reaction times.

  • Regioselectivity: Competing substitutions at other positions (e.g., 4 or 8) necessitate careful control of stoichiometry and solvent polarity .

Electronic and Spectroscopic Characteristics

Redox Behavior

Anthracene-9,10-diones exhibit reversible two-electron redox cycles. The benzylthio substituents donate electron density via resonance, raising the highest occupied molecular orbital (HOMO) energy. Computational studies using semi-empirical AM1 methods on analogous compounds predict ionization potentials of 7.7–7.9 eV, a range associated with DNA-intercalating anticancer agents .

UV-Vis Absorption

  • Primary Band: 250–280 nm (π→π* transitions in the anthraquinone core).

  • Secondary Band: 320–400 nm (n→π* transitions involving sulfur lone pairs).

Biological Activity and Mechanistic Insights

Antimicrobial Effects

Thioether-containing anthraquinones demonstrate moderate activity against Gram-positive bacteria, likely due to membrane disruption via hydrophobic interactions. The benzyl groups in this compound may enhance lipophilicity, improving penetration through microbial cell walls.

Computational Modeling and Structure-Activity Relationships

Molecular Orbital Analysis

AMI semi-empirical calculations on analogous compounds reveal:

  • Bond Lengths: C-S bond lengths of ~1.81 Å, consistent with single-bond character.

  • Dihedral Angles: Benzyl groups adopt a near-orthogonal orientation relative to the anthraquinone plane, minimizing steric clash .

Pharmacophore Mapping

Critical features for biological activity in anthracene-9,10-diones include:

  • Electron-Deficient Core: Stabilizes charge-transfer complexes with DNA.

  • Peripheral Substituents: Modulate solubility and target selectivity.

The benzylthio groups in this compound may serve as hydrophobic anchors in protein binding pockets .

Industrial and Materials Science Applications

Dye and Pigment Synthesis

Anthraquinones are foundational structures for vat dyes. The thioether groups in this derivative could enable novel chromophores with shifted absorption maxima, useful in photodynamic therapy or organic semiconductors.

Charge-Transport Materials

The extended π-system and sulfur heteroatoms make this compound a candidate for:

  • Organic Field-Effect Transistors (OFETs): High electron mobility due to anthraquinone’s electron-deficient nature.

  • Non-Linear Optical (NLO) Materials: Enhanced hyperpolarizability from asymmetric electron distribution.

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